![molecular formula C12H18N2 B064692 (R)-3-Amino-1-benzylpiperidine CAS No. 168466-84-0](/img/structure/B64692.png)
(R)-3-Amino-1-benzylpiperidine
Overview
Description
®-3-Amino-1-benzylpiperidine is a chiral amine compound that features a piperidine ring substituted with an amino group at the third position and a benzyl group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-benzylpiperidine typically involves the following steps:
Reductive Amination: One common method involves the reductive amination of 1-benzylpiperidin-3-one with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomeric purity.
Industrial Production Methods: Industrial production methods for ®-3-Amino-1-benzylpiperidine often involve large-scale reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: ®-3-Amino-1-benzylpiperidine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydrogenated amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
(R)-3-Amino-1-benzylpiperidine serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified into compounds targeting neurological disorders and other therapeutic areas. For example, it can be utilized to synthesize drugs that interact with neurotransmitter systems, potentially aiding in the treatment of conditions like depression or anxiety.
Organic Synthesis
The compound is widely used in organic chemistry as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Reductive Amination: Commonly synthesized via reductive amination of 1-benzylpiperidin-3-one.
- Oxidation and Reduction Reactions: Can form N-oxides or hydrogenated derivatives depending on reaction conditions.
- Nucleophilic Substitution Reactions: The amino group can be substituted with various functional groups to create diverse derivatives.
These reactions make this compound a versatile intermediate in the production of fine chemicals and agrochemicals.
Biological Research
In biological contexts, this compound is studied for its interactions with enzymes and receptors. Research indicates that it may act as an agonist or antagonist, modulating biochemical pathways relevant to pharmacology. Its potential role in influencing neurotransmitter activity highlights its significance in neuropharmacology.
Case Study 1: Neuropharmacological Applications
A study investigated the effects of this compound derivatives on serotonin receptors. The findings suggested that modifications to the benzyl group significantly altered receptor affinity, indicating potential pathways for developing new antidepressants.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as a precursor. The resultant compounds demonstrated promising cytotoxic activity against various cancer cell lines, showcasing the compound's utility in developing therapeutic agents.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Amino-1-benzylpiperidine: The enantiomer of ®-3-Amino-1-benzylpiperidine, with different pharmacological properties.
1-Benzylpiperidine: Lacks the amino group at the third position, resulting in different chemical reactivity and biological activity.
3-Aminopiperidine: Lacks the benzyl group, leading to different physical and chemical properties.
Uniqueness: ®-3-Amino-1-benzylpiperidine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Biological Activity
(R)-3-Amino-1-benzylpiperidine (CAS No. 168466-84-0) is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂ |
Molecular Weight | 190.29 g/mol |
CAS Number | 168466-84-0 |
Solubility | Slightly soluble in water |
Purity | ≥ 97% |
This compound acts primarily as a chiral building block in organic synthesis. Its structure allows it to interact with various biological targets, including neurotransmitter systems. Research indicates that derivatives of benzylpiperidines can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for cholinergic transmission and memory function.
Inhibition of Acetylcholinesterase
A study utilizing comparative molecular field analysis (CoMFA) demonstrated that N-benzylpiperidines, including this compound derivatives, exhibit significant inhibition of AChE, thereby enhancing acetylcholine levels in synaptic clefts. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are prominent .
Case Studies and Research Findings
-
Neuroprotective Effects :
- A series of experiments indicated that this compound and its derivatives could alleviate cognitive impairments in animal models of Alzheimer's disease by potentiating cholinergic transmission through AChE inhibition .
- The CoMFA model developed for these compounds showed a strong correlation between their structural features and biological activity, suggesting that modifications to the benzyl group could enhance efficacy .
- Synthetic Applications :
- Electrophile-Fragment Screening :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
IUPAC Name |
(3R)-1-benzylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357548 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168466-84-0 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-Benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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